Gold(III) Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Gold(III) Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical and Physical Properties, Synthesis, and Biological Activity of a Promising Gold Compound
Introduction
Gold(III) acetate, with the chemical formula Au(CH₃COO)₃, is a gold salt of acetic acid that has garnered significant interest in various scientific fields, including catalysis and medicinal chemistry. Its utility as a precursor for the synthesis of gold nanoparticles and its potential as an anticancer agent make it a compound of considerable importance for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the core chemical and physical properties of gold(III) acetate, detailed experimental protocols, and an exploration of its biological mechanisms of action.
Chemical and Physical Properties
Gold(III) acetate, also known as auric acetate, is a yellow to brown solid compound. It is characterized by its limited solubility in water but shows slight solubility in alkaline solutions.[1][2][3][4] Upon heating, it decomposes to metallic gold.[1]
Quantitative Data Summary
The key quantitative chemical and physical properties of gold(III) acetate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₉AuO₆ | [5] |
| Molecular Weight | 374.10 g/mol | [1][5] |
| Appearance | Yellow to brown powder/solid | [1][3][6] |
| Melting Point | 170 °C (decomposes) | [1] |
| Solubility in Water | Slightly soluble | [1][2][3][4] |
| Solubility in other solvents | Slightly soluble in alkaline solutions | [1] |
| Exact Mass | 374.006483 u | [3] |
| Monoisotopic Mass | 374.006483 u | [3] |
Synthesis and Characterization
Gold(III) acetate can be synthesized through several methods, primarily involving the reaction of a gold(III) precursor with acetic acid or its derivatives. The purity of the final product is highly dependent on the chosen method and purification steps, with challenges arising from the compound's limited solubility.[7]
Experimental Protocols
This method involves the direct reaction of gold(III) hydroxide with glacial acetic acid.
Materials:
-
Gold(III) hydroxide (Au(OH)₃)
-
Glacial acetic acid (CH₃COOH)
Procedure:
-
In a suitable reaction vessel, suspend gold(III) hydroxide in glacial acetic acid. A patent suggests dissolving wet gold(III) hydroxide (approximately 2 mmol) in glacial acetic acid (approximately 55 mmol) by heating to about 60 °C to form a 0.6 M solution.[8][9]
-
Heat the mixture, for example, to around 60°C, with stirring until the gold(III) hydroxide has completely reacted to form a solution of gold(III) acetate.[8][9]
-
The resulting solution can be used directly for applications like film casting, or the solvent can be evaporated to obtain the solid product.[8][9]
-
Purification can be challenging due to the compound's properties. Washing with anhydrous solvents may be necessary to remove residual impurities.[7]
This alternative synthesis route utilizes the more common precursor, gold(III) chloride.
Materials:
-
Gold(III) chloride (AuCl₃)
-
An acetate source (e.g., acetic acid or a metal acetate)
-
Anhydrous non-aqueous solvent (e.g., glacial acetic acid)[7]
Procedure:
-
Dissolve gold(III) chloride in a suitable anhydrous, non-aqueous solvent like glacial acetic acid.[7]
-
Add the acetate source to the solution. The reaction involves the displacement of chloride ligands by acetate ligands.
-
The reaction may require heating and stirring to proceed to completion.
-
Purification is critical to remove residual chloride ions. This is typically achieved by repeated washing of the solid product with an anhydrous solvent.[7]
-
The final product should be dried under vacuum to remove any remaining solvent.
Standard analytical techniques are employed to confirm the identity and purity of the synthesized gold(III) acetate.
X-Ray Diffraction (XRD):
-
Purpose: To confirm the crystalline structure of the compound.
-
Sample Preparation: A homogeneous powder of the sample is prepared.[10]
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is commonly used.[11]
-
Typical Parameters: Data is collected over a 2θ range, for example, from 20° to 80°, with a specific scan rate (e.g., 2°/min).[11] The resulting diffraction pattern can be compared to reference patterns for gold acetate.[10]
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and decomposition temperature of the compound.
-
Instrumentation: A TGA instrument capable of controlled heating in a defined atmosphere.
-
Typical Parameters: A small sample (e.g., a few milligrams) is heated at a constant rate (e.g., 5 °C/min or 25 °C/min) under an inert atmosphere (e.g., nitrogen).[10][12] The mass loss as a function of temperature is recorded.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the functional groups present in the molecule, particularly the acetate ligands.
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or prepared as a KBr pellet.
-
Analysis: The spectrum will show characteristic vibrational modes for the acetate group, including the C=O and C-O stretching frequencies. These can be compared to known values for acetate-containing compounds.[13]
Applications in Nanoparticle Synthesis
Gold(III) acetate is a valuable precursor for the synthesis of gold nanoparticles (AuNPs) due to the weak coordination of the acetate ligand, which allows for precise control over nanoparticle formation.[14]
Experimental Protocol: Ultrasonic Spray Pyrolysis (USP) for Gold Nanoparticle Synthesis
This method utilizes ultrasonic atomization to create droplets of a precursor solution, which are then thermally decomposed to form nanoparticles.[15]
Materials:
-
Gold(III) acetate (Au(CH₃COO)₃)
-
Deionized water
-
Hydrochloric acid (HCl) (optional, to aid dissolution)[15]
-
Nitric acid (HNO₃) (optional, to aid dissolution)[15]
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃) (optional, to adjust pH)[15]
-
Polyethylene glycol (PEG) (as a capping agent)[14]
Equipment:
-
Ultrasonic generator
-
Evaporation and reaction chambers
-
Quartz transport tubes
-
Collection bottles
Procedure:
-
Prepare a precursor solution of gold(III) acetate. Due to its limited solubility, hydrochloric acid or nitric acid can be added to achieve a clear, yellowish solution.[15]
-
The pH of the solution can be adjusted to 6-7 using sodium hydroxide or sodium carbonate to improve the synthesis of AuNPs.[15]
-
The precursor solution is atomized using an ultrasonic generator to form fine droplets.
-
A carrier gas transports the aerosol into a heated reaction zone. The evaporation and reaction temperatures are chosen based on the decomposition temperature of gold(III) acetate, for instance, 100 °C and 300 °C.[15]
-
In the reaction chamber, the gold(III) acetate decomposes, leading to the formation of gold nanoparticles.
-
The synthesized nanoparticles are then collected.
Characterization of Gold Nanoparticles:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[15]
-
UV-Vis Spectroscopy: To confirm the formation of AuNPs by observing the surface plasmon resonance (SPR) peak, typically around 520-530 nm for spherical AuNPs.[15]
Biological Activity and Drug Development Potential
Gold(III) complexes, including those with acetate ligands, have shown significant promise as anticancer agents. Their mechanism of action is distinct from traditional platinum-based drugs, offering a potential avenue to overcome drug resistance.[7]
Mechanism of Action: Thioredoxin Reductase Inhibition and Oxidative Stress
The primary molecular target of many cytotoxic gold compounds is the seleno-enzyme thioredoxin reductase (TrxR).[16] TrxR is a key enzyme in maintaining the cellular redox balance.
Signaling Pathway of Gold(III) Acetate-Induced Apoptosis:
Caption: Signaling pathway of gold(III) acetate-induced apoptosis.
Workflow for Investigating Biological Activity:
Caption: Experimental workflow for studying the biological activity of Gold(III) acetate.
The inhibition of TrxR by gold(III) compounds disrupts the cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS).[16] This increase in oxidative stress can trigger a cascade of downstream signaling events, ultimately leading to programmed cell death, or apoptosis.
The ROS-induced apoptotic pathway involves the activation of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2][14] Both ROS and the activated JNK pathway can lead to mitochondrial dysfunction, characterized by the release of cytochrome c into the cytoplasm.[14] Cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex recruits and activates pro-caspase-9, which then activates the executioner caspase, caspase-3, leading to the dismantling of the cell.[12][14]
Conclusion
Gold(III) acetate is a compound with significant potential in both materials science and medicine. Its role as a precursor for gold nanoparticles allows for the development of novel catalytic and biomedical materials. Furthermore, its ability to induce cancer cell death through the inhibition of thioredoxin reductase and the subsequent generation of reactive oxygen species highlights its promise as a template for the design of new anticancer drugs. This technical guide provides a foundational understanding of gold(III) acetate's properties and applications, intended to support further research and development in these exciting fields.
References
- 1. Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stress-induced JNK/AP-1 signaling is a major pathway involved in selective apoptosis of myelodysplastic syndrome cells by Withaferin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Oxidative Stress-Induced Diseases via the ASK1 Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of substituted (N,C) and (N,C,C) Au( iii ) complexes: the influence of sterics and electronics on cyclometalation reactions - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00371F [pubs.rsc.org]
- 5. Gold(III) acetate - Wikipedia [en.wikipedia.org]
- 6. americanelements.com [americanelements.com]
- 7. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JPH02133318A - Platinum(iii) acetate - Google Patents [patents.google.com]
- 9. Gold(III) Acetate Research Chemical [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crucial Role of Reactive Oxygen Species (ROS) for the Proapoptotic Effects of Indirubin Derivatives in Cutaneous SCC Cells - PMC [pmc.ncbi.nlm.nih.gov]
